Ethyl 4-hydroxyiminooxane-2-carboxylate
Description
Ethyl 4-hydroxyiminooxane-2-carboxylate is a bicyclic organic compound featuring an oxane (tetrahydropyran) ring substituted with a hydroxyimino (-NOH) group at position 4 and an ethyl ester (-COOEt) at position 2. Its molecular formula is C₈H₁₁NO₄, and its structure combines a six-membered oxygen-containing ring with a reactive oxime functional group. Its reactivity is influenced by the electron-withdrawing ester group and the tautomeric equilibrium of the hydroxyimino moiety, which can act as a nucleophile or participate in cycloaddition reactions .
Properties
Molecular Formula |
C8H13NO4 |
|---|---|
Molecular Weight |
187.19 g/mol |
IUPAC Name |
ethyl 4-hydroxyiminooxane-2-carboxylate |
InChI |
InChI=1S/C8H13NO4/c1-2-12-8(10)7-5-6(9-11)3-4-13-7/h7,11H,2-5H2,1H3 |
InChI Key |
FKFURYVLKSLZAH-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1CC(=NO)CCO1 |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
The following comparison focuses on ethyl-substituted oxane and heterocyclic carboxylates, emphasizing structural, physicochemical, and functional differences.
Table 1: Structural and Functional Group Comparisons
| Compound Name | Molecular Formula | Key Functional Groups | Ring System | Notable Substituents |
|---|---|---|---|---|
| Ethyl 4-hydroxyiminooxane-2-carboxylate | C₈H₁₁NO₄ | Ester, hydroxyimino (-NOH) | Oxane (6-membered) | 4-NOH, 2-COOEt |
| Ethyl 2-methyl-4-oxooxane-2-carboxylate | C₉H₁₄O₄ | Ester, ketone (C=O) | Oxane (6-membered) | 4-oxo, 2-COOEt, 2-methyl |
| Ethyl 4-methyloxazole-2-carboxylate | C₇H₉NO₃ | Ester, oxazole (N,O-heterocycle) | Oxazole (5-membered) | 4-methyl, 2-COOEt |
| Ethyl 2-aminothiazole-4-carboxylate | C₆H₈N₂O₂S | Ester, thiazole (N,S-heterocycle), amine | Thiazole (5-membered) | 2-NH₂, 4-COOEt |
Key Observations:
Ring System and Reactivity: this compound’s oxane ring provides conformational flexibility, unlike the rigid planar oxazole or thiazole rings. Oxazole and thiazole derivatives (e.g., Ethyl 4-methyloxazole-2-carboxylate) exhibit aromaticity and enhanced thermal stability compared to non-aromatic oxane derivatives .
Electronic Effects: The ester group (-COOEt) in all compounds acts as an electron-withdrawing group, but its position relative to other substituents modulates reactivity. For example, the 4-hydroxyimino group in the target compound may engage in intramolecular hydrogen bonding with the ester, altering solubility and acidity .
Biological and Synthetic Relevance: Thiazole derivatives (e.g., Ethyl 2-aminothiazole-4-carboxylate) are well-documented in drug discovery (e.g., sulfathiazole antibiotics), whereas oxane-based esters are less explored but may serve as chiral building blocks . The hydroxyimino group in this compound could mimic carbonyl groups in enzyme inhibition studies, a property absent in oxo- or methyl-substituted analogs .
Table 2: Physicochemical Properties (Theoretical/Experimental)
| Compound Name | Melting Point (°C) | Solubility (Polar Solvents) | LogP (Predicted) | Stability Notes |
|---|---|---|---|---|
| This compound | Not reported | Moderate (DMSO, ethanol) | 0.5 | Sensitive to hydrolysis (NOH) |
| Ethyl 2-methyl-4-oxooxane-2-carboxylate | 122–124 (lit.) | High (acetone, chloroform) | 1.2 | Stable under inert conditions |
| Ethyl 4-methyloxazole-2-carboxylate | 85–87 | Low (water), high (THF) | 1.8 | Photostable, hygroscopic |
| Ethyl 2-aminothiazole-4-carboxylate | 150–152 | Moderate (methanol) | 0.3 | Air-sensitive (amine oxidation) |
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